Bamethan-d9 (acetate)
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Overview
Description
Bamethan-d9 (acetate) is a deuterium-labeled derivative of Bamethan, a compound known for its vasodilatory properties. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Bamethan due to the presence of deuterium, which allows for more precise tracking in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bamethan-d9 (acetate) involves the deuteration of BamethanThis can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .
Industrial Production Methods
Industrial production of Bamethan-d9 (acetate) follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and precise temperature control .
Chemical Reactions Analysis
Types of Reactions
Bamethan-d9 (acetate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Bamethan-d9 (acetate) into its corresponding reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of Bamethan-d9 (acetate) .
Scientific Research Applications
Bamethan-d9 (acetate) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies involving the metabolic pathways of Bamethan.
Biology: Helps in understanding the biological effects and interactions of Bamethan at the molecular level.
Medicine: Assists in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Bamethan.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
Bamethan-d9 (acetate) exerts its effects by acting as a vasodilator. It works by relaxing the smooth muscles in blood vessels, leading to their dilation and increased blood flow. The molecular targets include various receptors and ion channels involved in vascular tone regulation. The pathways involved in its mechanism of action are similar to those of Bamethan, involving the modulation of intracellular calcium levels and nitric oxide production .
Comparison with Similar Compounds
Similar Compounds
Bamethan: The non-deuterated form of Bamethan-d9 (acetate).
N-Butylnorsynephrine: Another vasodilator with similar properties.
Isosorbide Mononitrate: A compound with vasodilatory effects but different chemical structure.
Uniqueness
Bamethan-d9 (acetate) is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for more accurate tracking and analysis in biological systems, making it a valuable tool in pharmacokinetic and pharmacodynamic studies .
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
278.39 g/mol |
IUPAC Name |
acetic acid;4-[1-hydroxy-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethyl]phenol |
InChI |
InChI=1S/C12H19NO2.C2H4O2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10;1-2(3)4/h4-7,12-15H,2-3,8-9H2,1H3;1H3,(H,3,4)/i1D3,2D2,3D2,8D2; |
InChI Key |
RDAJZJQRYXCTRC-ZVONXLLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NCC(C1=CC=C(C=C1)O)O.CC(=O)O |
Canonical SMILES |
CCCCNCC(C1=CC=C(C=C1)O)O.CC(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.